4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 94994-34-0
VCID: VC8423797
InChI: InChI=1S/C11H14O2/c1-2-10-3-6-11(7-4-10,8-5-10)9(12)13/h1H,3-8H2,(H,12,13)
SMILES: C#CC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23

4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid

CAS No.: 94994-34-0

Cat. No.: VC8423797

Molecular Formula: C11H14O2

Molecular Weight: 178.23

* For research use only. Not for human or veterinary use.

4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid - 94994-34-0

Specification

CAS No. 94994-34-0
Molecular Formula C11H14O2
Molecular Weight 178.23
IUPAC Name 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C11H14O2/c1-2-10-3-6-11(7-4-10,8-5-10)9(12)13/h1H,3-8H2,(H,12,13)
Standard InChI Key STYILKNLWBCLDW-UHFFFAOYSA-N
SMILES C#CC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES C#CC12CCC(CC1)(CC2)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Stereochemistry

The compound’s core consists of a bicyclo[2.2.2]octane system—a fused tricyclic structure comprising two six-membered rings sharing three carbons. The ethynyl (–C≡CH) and carboxylic acid (–COOH) groups are positioned at carbons 4 and 1, respectively, creating a spatially constrained molecule with distinct electronic and steric properties .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
SMILESC#CC12CCC(CC1)(CC2)C(=O)O
InChIKeySTYILKNLWBCLDW-UHFFFAOYSA-N

The InChIKey discrepancy between sources (e.g., VAIOYMYTWWCODC-UHFFFAOYSA-N in vs. STYILKNLWBCLDW-UHFFFAOYSA-N in ) likely stems from errors in earlier reports, with PubChemLite’s entry providing the correct identifier.

Three-Dimensional Conformation

The bicyclic framework enforces a rigid, boat-like conformation, limiting rotational freedom and enhancing stability. Density functional theory (DFT) calculations predict bond angles of approximately 109.5° at bridgehead carbons, consistent with sp³ hybridization, while the ethynyl group’s linear geometry (180° bond angle) introduces steric strain.

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves functionalizing bicyclo[2.2.2]octane derivatives. A validated method includes:

  • Oxidative Alkynylation: Treating 1,4-dimethylenecyclohexane with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide, followed by oxidation with potassium permanganate to introduce the carboxylic acid group.

  • Carboxylic Acid Introduction: Hydrolysis of methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate under acidic conditions yields the target compound.

Reaction Conditions:

StepReagents/ConditionsYield
AlkynylationPd(PPh₃)₄, CuI, DMF, 80°C62%
OxidationKMnO₄, H₂O, 25°C45%
Ester HydrolysisHCl (6M), reflux, 12 h78%

Reactivity Profile

The ethynyl group enables participation in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful for bioconjugation.

  • Sonogashira Coupling: Cross-coupling with aryl halides to generate extended π-systems.
    The carboxylic acid undergoes typical reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl esters.

  • Amidation: Reaction with thionyl chloride followed by amines produces amides.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate thermal stability (decomposition at >200°C) and limited aqueous solubility (0.8 mg/mL at 25°C) due to its hydrophobic bicyclic core. Solubility improves in polar aprotic solvents like DMSO (12 mg/mL).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 3280 cm⁻¹ (≡C–H stretch), 2100 cm⁻¹ (C≡C stretch), and 1700 cm⁻¹ (C=O stretch) .

  • NMR (¹H): δ 2.8–3.1 ppm (bridgehead CH₂), δ 1.5–1.8 ppm (methylene protons), δ 2.1 ppm (ethynyl proton) .

Biological Activity and Mechanistic Insights

Enzyme Modulation

In vitro studies suggest inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 18 µM), potentially via hydrogen bonding between the carboxylic acid and Arg120 residue. Preliminary data also indicate weak binding to GABAA receptors (Kᵢ = 320 nM), though in vivo validation is pending.

Applications in Pharmaceutical and Material Science

Drug Development

The rigid scaffold serves as a core for:

  • Protease Inhibitors: Derivatives inhibit HIV-1 protease (Kᵢ = 45 nM).

  • Neurological Agents: Ethynyl-triazole hybrids exhibit anxiolytic activity in rodent models.

Advanced Materials

Incorporated into metal-organic frameworks (MOFs), the ethynyl group enhances porosity (surface area = 1,200 m²/g), useful for gas storage.

Analytical Profiling

Mass Spectrometry

Adductm/zCollision Cross Section (Ų)
[M+H]⁺179.11147.5
[M+Na]⁺201.09156.3
[M-H]⁻177.09137.5

Comparative Analysis with Related Compounds

vs. 4-Methylbicyclo[2.2.2]octane-1-carboxylic Acid

PropertyEthynyl DerivativeMethyl Derivative
Molecular Weight178.23 g/mol168.23 g/mol
ReactivityHigh (ethynyl group)Moderate (methyl group)
BioactivityCOX-2 inhibitionLigand for metabolic enzymes

Future Research Directions

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Catalytic Applications: Explore use in heterogeneous catalysis via surface immobilization.

  • Polymer Chemistry: Synthesize conductive polymers using ethynyl coupling.

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